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molecular formula C10H12O2S B8686487 4-Mercapto-phenyl-acetic acid ethyl ester

4-Mercapto-phenyl-acetic acid ethyl ester

Cat. No. B8686487
M. Wt: 196.27 g/mol
InChI Key: VSQDDIXLPKYJPG-UHFFFAOYSA-N
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Patent
US08501955B2

Procedure details

To a solution of 4-mercapto-phenyl acetic acid (5 gm, 29.72 mmol) in ethanol (60 ml) was added sulfuric acid (1.58 ml, 29.72 mmol) dropwise. Reaction mixture was then heated at 60° C. for 3 hr, concentrated to remove ethanol. The residue was neutralized with satd. aq. NaHCO3 solution and extracted with ethyl acetate (3×30 ml) washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to provide (4-mercapto-phenyl)-acetic acid ethyl ester (5.5 gm).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([SH:1])=[CH:7][CH:6]=1)[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
SC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.58 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 solution and extracted with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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